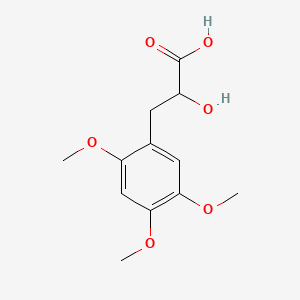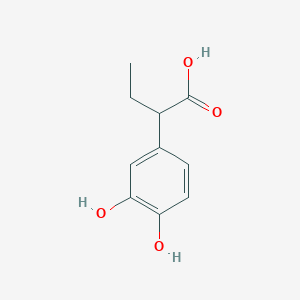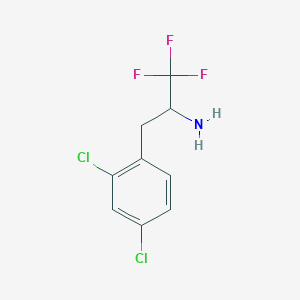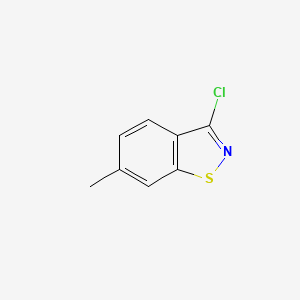![molecular formula C14H22Cl2N2O B13531590 10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decanedihydrochloride](/img/structure/B13531590.png)
10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decanedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decane dihydrochloride is a chemical compound with the molecular formula C14H20N2O.2ClH. It is known for its unique bicyclic structure, which includes a benzyl group, an oxa (oxygen-containing) bridge, and diazabicyclo (two nitrogen atoms in a bicyclic system) components. This compound is often used in various scientific research applications due to its intriguing properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decane dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing benzyl, oxa, and diazabicyclo moieties. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum complexes to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
10-benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst, or acids/bases under controlled pH conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
10-benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decane dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: Employed in the study of biological processes and as a probe to investigate enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 10-benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decane dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10-benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decane: Similar structure but without the dihydrochloride component.
8-oxa-3,10-diazabicyclo[4.3.1]decane: Lacks the benzyl group, resulting in different chemical properties.
10-benzyl-3,10-diazabicyclo[4.3.1]decane: Does not contain the oxa bridge, leading to variations in reactivity.
Uniqueness
10-benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decane dihydrochloride stands out due to its unique combination of benzyl, oxa, and diazabicyclo moieties. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C14H22Cl2N2O |
|---|---|
Molekulargewicht |
305.2 g/mol |
IUPAC-Name |
10-benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decane;dihydrochloride |
InChI |
InChI=1S/C14H20N2O.2ClH/c1-2-4-12(5-3-1)9-16-13-6-7-15-8-14(16)11-17-10-13;;/h1-5,13-15H,6-11H2;2*1H |
InChI-Schlüssel |
ORXZIABLXIRJSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC2COCC1N2CC3=CC=CC=C3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


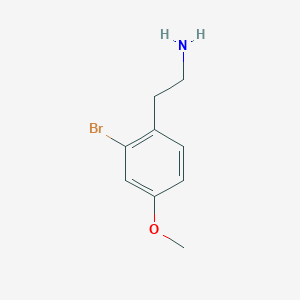
![2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenylsulfurofluoridate](/img/structure/B13531517.png)
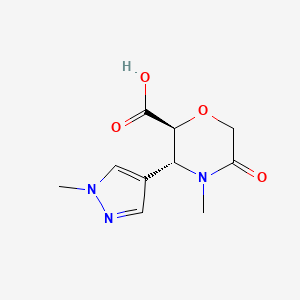
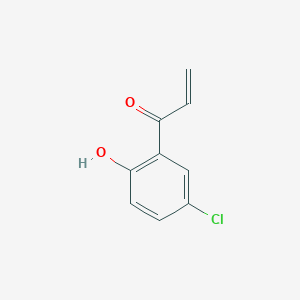
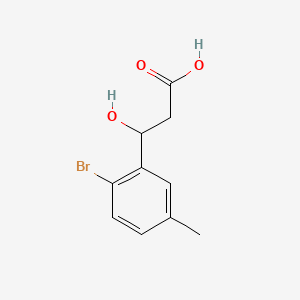
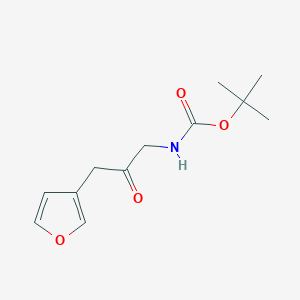
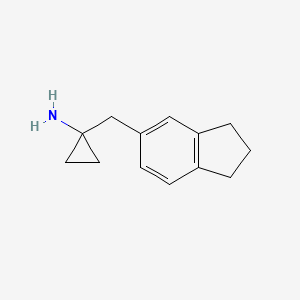
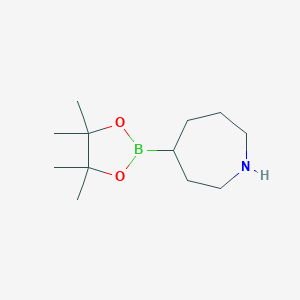
![1-[4-(2-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13531557.png)

